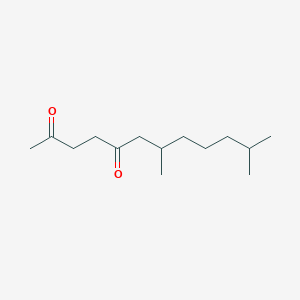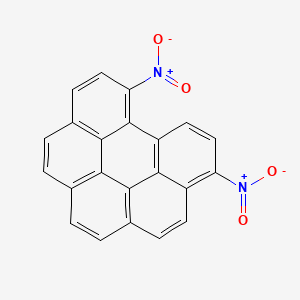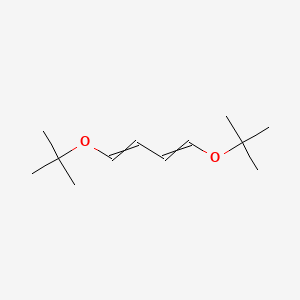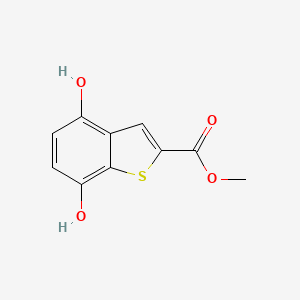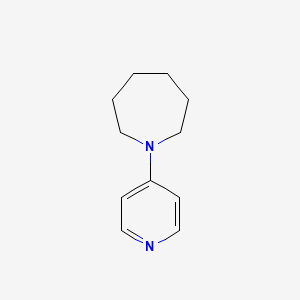![molecular formula C15H13NO4 B14418857 Benzoic acid, 2-[(carboxymethyl)phenylamino]- CAS No. 85793-68-6](/img/structure/B14418857.png)
Benzoic acid, 2-[(carboxymethyl)phenylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(carboxymethyl)phenylamino]- is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a carboxymethyl group attached to a phenylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(carboxymethyl)phenylamino]- can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with N-phenylglycine in the presence of potassium carbonate as a hydrochloric acid acceptor and copper(I) chloride as a catalyst. The reaction is carried out in n-butanol containing less than 20% water .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave irradiation in the Ullmann reaction enhances the reaction rate and yield, making it suitable for industrial applications. The reaction conditions, such as temperature and reaction time, are optimized to achieve the highest yield of the target product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(carboxymethyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, 2-[(carboxymethyl)phenylamino]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(carboxymethyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It is absorbed into the cells and disrupts cellular functions, leading to the inhibition of growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-(phenylamino)-: This compound is similar in structure but lacks the carboxymethyl group.
Anthranilic acid, N-phenyl-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzoic acid, 2-[(carboxymethyl)phenylamino]- is unique due to the presence of both carboxymethyl and phenylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
85793-68-6 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-[N-(carboxymethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,17,18)(H,19,20) |
Clé InChI |
SSERUHHPRWEKSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
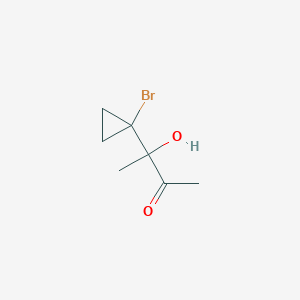
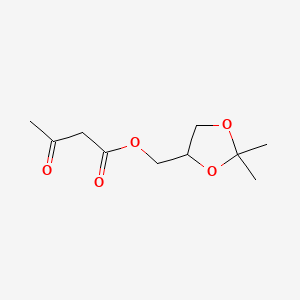
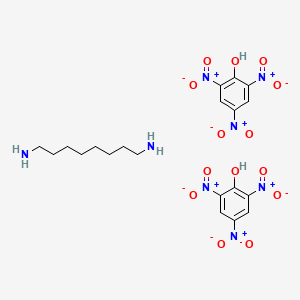
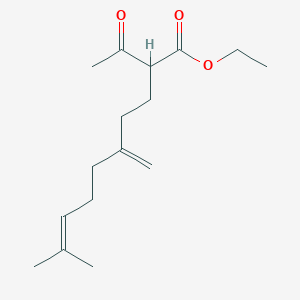
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
